N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound characterized by its unique structure, which includes an amino group, a fluorine atom, and two chlorine atoms attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-fluoroaniline and 2,4-dichlorophenoxyacetic acid.
Coupling Reaction: The amino group of 5-amino-2-fluoroaniline reacts with the carboxyl group of 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the fluorine or chlorine atoms, potentially replacing them with hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Halogenation reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or infectious diseases.
Agricultural Chemistry: The compound is studied for its herbicidal and pesticidal properties, offering potential for crop protection.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.
Agricultural Applications: It may disrupt essential biological processes in pests or weeds, leading to their death or reduced growth.
Comparison with Similar Compounds
N-(4-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide: Similar structure but with the amino group in a different position.
N-(5-Amino-2-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide is unique due to the presence of both fluorine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these atoms can affect the compound’s interaction with biological targets and its overall stability.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FN2O2/c15-8-1-4-13(10(16)5-8)21-7-14(20)19-12-6-9(18)2-3-11(12)17/h1-6H,7,18H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGVVEWPUIQCGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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